molecular formula C13H15BBrNO2 B15161391 3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 673456-15-0

3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B15161391
CAS No.: 673456-15-0
M. Wt: 307.98 g/mol
InChI Key: KQHSQBRFBNCDJB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a complex organic compound that features a bromomethyl group, a dioxaborinan ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the dioxaborinan ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The dioxaborinan ring can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: Such as palladium or nickel for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as a reactive site, allowing the compound to participate in various chemical reactions. The dioxaborinan ring may also play a role in stabilizing intermediates and facilitating reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
  • 3-Bromo-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Uniqueness

3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is unique due to the presence of both a bromomethyl group and a dioxaborinan ring

Properties

CAS No.

673456-15-0

Molecular Formula

C13H15BBrNO2

Molecular Weight

307.98 g/mol

IUPAC Name

3-(bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

InChI

InChI=1S/C13H15BBrNO2/c1-13(2)8-17-14(18-9-13)12-4-3-10(7-16)5-11(12)6-15/h3-5H,6,8-9H2,1-2H3

InChI Key

KQHSQBRFBNCDJB-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C#N)CBr

Origin of Product

United States

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